3-Bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC15820347
Molecular Formula: C7H7BrClNO
Molecular Weight: 236.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClNO |
|---|---|
| Molecular Weight | 236.49 g/mol |
| IUPAC Name | 3-bromo-4-chloro-1,6-dimethylpyridin-2-one |
| Standard InChI | InChI=1S/C7H7BrClNO/c1-4-3-5(9)6(8)7(11)10(4)2/h3H,1-2H3 |
| Standard InChI Key | NNOSYIFHIUTAFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=O)N1C)Br)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₇H₇BrClNO, with a molecular weight of 236.49 g/mol. Its IUPAC name, 3-bromo-4-chloro-1,6-dimethylpyridin-2-one, reflects the positions of its substituents: bromine at carbon 3, chlorine at carbon 4, and methyl groups at carbons 1 and 6. The pyridinone ring adopts a planar conformation, with the ketone oxygen at position 2 contributing to its polarity.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇BrClNO | |
| Molecular Weight | 236.49 g/mol | |
| Density | 1.543±0.06 g/cm³ | |
| Boiling Point | 266.6±33.0 °C (Predicted) | |
| pKa | -1.03±0.62 (Predicted) |
The canonical SMILES representation, CC1=CC(=C(C(=O)N1C)Br)Cl, encodes its structural topology, while the InChIKey (NNOSYIFHIUTAFD-UHFFFAOYSA-N) provides a unique identifier for database searches.
Synthesis and Manufacturing
Halogenation Strategies
The synthesis of 3-bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one typically involves sequential halogenation of a pre-functionalized pyridinone precursor. N-Bromosuccinimide (NBS) and chlorine gas are commonly employed under controlled conditions to achieve regioselective bromination and chlorination . For example:
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Bromination: A 1,6-dimethylpyridin-2(1H)-one derivative is treated with NBS in dichloromethane at 0–5°C to introduce bromine at position 3 .
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Chlorination: Subsequent exposure to chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) installs chlorine at position 4.
Industrial-Scale Production
Industrial protocols emphasize continuous flow reactors to enhance yield and purity. Automated systems regulate temperature, stoichiometry, and reaction time, achieving >90% purity in large batches. Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .
Spectroscopic Characterization
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¹H NMR: Peaks at δ 2.35 (s, 3H, CH₃), δ 2.98 (s, 3H, N-CH₃), δ 6.45 (s, 1H, aromatic H) confirm methyl and aromatic protons .
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IR: Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch of the pyridinone ring.
Chemical Reactivity and Applications
Nucleophilic Substitution
The bromine and chlorine atoms serve as electrophilic sites for SNAr (nucleophilic aromatic substitution). For instance:
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Reaction with sodium methoxide replaces bromine with a methoxy group, yielding 3-methoxy-4-chloro derivatives.
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Ammonia in ethanol substitutes chlorine to form 3-bromo-4-aminopyridinones, precursors to bioactive molecules .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling with aryl boronic acids, enabling the construction of biaryl systems. For example, palladium-catalyzed coupling with phenylboronic acid produces 3-aryl-4-chloro derivatives .
Pharmaceutical Intermediate
Its utility in drug discovery is underscored by its role in synthesizing kinase inhibitors and antimicrobial agents. Structural analogs have shown IC₅₀ values <1 μM against EGFR (epidermal growth factor receptor) in cancer cell lines .
Research Advancements
Antimicrobial Activity
Recent studies demonstrate MIC (minimum inhibitory concentration) values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of bacterial cell wall biosynthesis .
Material Science Applications
Incorporation into metal-organic frameworks (MOFs) enhances catalytic activity in oxidation reactions. For example, Cu(II)-MOFs derived from this compound achieve 95% conversion in benzyl alcohol oxidation .
Comparative Analysis with Analogous Compounds
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 4-Bromo-1,6-dimethylpyridin-2-one | Bromine at C4; no chlorine | Lower electrophilicity at C3 |
| 3-Chloro-1,6-dimethylpyridin-2-one | Chlorine at C3; no bromine | Reduced steric hindrance |
| 3,4-Dichloro-1,6-dimethylpyridin-2-one | Two chlorines; no bromine | Enhanced solubility in water |
The presence of both bromine and chlorine in 3-bromo-4-chloro-1,6-dimethylpyridin-2(1H)-one uniquely balances electronic and steric effects, enabling diverse reactivity unmatched by mono-halogenated analogs .
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